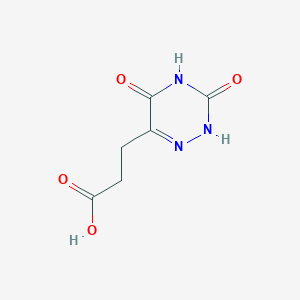

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid

Description

Introduction and Fundamental Aspects

Historical Development and Discovery

The development of 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid emerged from systematic investigations into triazine chemistry that began in the late 18th century with foundational triazine research. The broader triazine family originated with early discoveries by Scheele in 1776, who first produced cyanuric acid through pyrolysis of uric acid, establishing the foundation for subsequent triazine derivative synthesis. Historical progression in triazine chemistry accelerated during the 19th century when Serullas repeated Scheele's work in 1820, obtaining cyanuric acid from cyanogens in water, and by 1830, researchers confirmed these products were identical compounds.

The specific development of 1,2,4-triazine derivatives, including the target compound, required advancement in synthetic methodologies that emerged during the 20th century. Research into 1,2,4-triazine systems gained momentum as scientists recognized their potential therapeutic applications, leading to systematic exploration of various substituted derivatives. The synthesis of propanoic acid-substituted triazines represents a more recent development, arising from efforts to combine the biological activity potential of triazine cores with the versatile reactivity of carboxylic acid functional groups.

Modern synthetic approaches to this compound utilize refined methodologies that emerged from decades of triazine research. These methods build upon classical synthetic strategies while incorporating contemporary understanding of heterocyclic chemistry and reaction mechanisms. The compound's current availability through commercial suppliers reflects the maturation of synthetic routes and the growing recognition of its utility in research applications.

Chemical Classification within Triazine Derivatives

This compound belongs specifically to the 1,2,4-triazine subfamily within the broader triazine classification system. Triazines constitute a class of nitrogen-containing heterocycles with molecular formula C₃H₃N₃ for the parent structures, existing in three distinct isomeric forms distinguished by nitrogen atom positioning: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The compound under investigation falls within the 1,2,4-triazine category, characterized by nitrogen atoms positioned at the first, second, and fourth positions of the six-membered ring system.

The 1,2,4-triazine core structure exhibits unique electronic properties compared to other triazine isomers, particularly in terms of electron distribution and reactivity patterns. This isomer demonstrates distinctive behavior in nucleophilic substitution reactions and shows different stability characteristics under various reaction conditions. The presence of the dioxo functionality at positions 3 and 5 further modifies the electronic environment, creating a tetrahydro derivative that exhibits reduced aromaticity compared to fully aromatic triazine systems.

Within the classification hierarchy, this compound represents a functionalized triazine derivative bearing both carbonyl groups and carboxylic acid functionality. The propanoic acid substituent at position 6 introduces additional reactivity and potential for hydrogen bonding interactions. The 1,2,4-triazine nucleus has gained recognition as a prominent structural core system present in numerous pharmacologically active compounds, establishing its significance within medicinal chemistry applications.

The compound's classification as a heterocyclic building block reflects its utility in synthetic chemistry applications. Its position within the triazine family provides access to characteristic reactivity patterns while the additional functional groups enable diverse chemical transformations and biological interactions that extend beyond typical triazine behavior.

Nomenclature Systems and Structural Identification

IUPAC Designation and Alternative Names

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles, resulting in the formal name this compound. This nomenclature precisely describes the molecular architecture, beginning with the propanoic acid chain length designation and indicating the specific substitution pattern on the triazine ring system. The tetrahydro prefix indicates the saturated nature of the triazine ring, while the dioxo designation specifies carbonyl functionality at positions 3 and 5.

Alternative naming systems yield several recognized synonyms that appear throughout chemical literature and commercial sources. The compound may be referenced as 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-propanoic acid, emphasizing the tetrahydro nature of the ring system. Another systematic designation, 1,2,4-Triazine-6-propanoic acid, 2,3,4,5-tetrahydro-3,5-dioxo-, follows Chemical Abstracts Service indexing conventions that prioritize the triazine core followed by substituent descriptions.

Commercial and research literature may employ abbreviated forms such as "3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoic acid" which maintains structural clarity while reducing nomenclature complexity. The designation "AURORA 14993" represents a commercial catalog name used by chemical suppliers, while "AKOS BBS-00008552" and similar alphanumeric codes serve as vendor-specific identification systems.

Database entries utilize various synonym forms to ensure comprehensive searchability, including "3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-TRIAZIN-6-YL)-PROPIONIC ACID" which employs bracket notation to clarify ring numbering systems. These alternative designations facilitate literature searches and cross-referencing across different chemical databases and commercial platforms.

Registry Systems and Identification Codes

The compound maintains consistent identification across international registry systems through its Chemical Abstracts Service Registry Number 28280-67-3, which serves as the primary unique identifier for database searches and regulatory documentation. This registration number ensures unambiguous identification regardless of nomenclature variations or linguistic differences in chemical naming conventions.

The MDL number MFCD00100697 provides additional identification within the Available Chemicals Directory, facilitating searches across commercial chemical databases and supplier catalogs. This code system enables efficient procurement and inventory management within research institutions and commercial organizations.

Table 1. Registry Systems and Identification Codes

| Registry System | Identification Code | Description |

|---|---|---|

| Chemical Abstracts Service | 28280-67-3 | Primary CAS Registry Number |

| MDL Available Chemicals Directory | MFCD00100697 | Molecular Design Limited identifier |

| ChemSpider | 1042451 | Royal Society of Chemistry database ID |

| PubChem | Various compound IDs | National Center for Biotechnology Information |

Computational chemistry databases employ additional identification systems, including SMILES notation and InChI strings, which provide machine-readable structural representations. The SMILES representation enables rapid structural searches and chemical similarity assessments, while InChI codes offer standardized structural descriptions that facilitate cross-database compatibility.

Commercial suppliers maintain internal catalog systems with vendor-specific product numbers, such as "CS-0216252" from ChemScene and "A361877" from Ambeed, which streamline ordering processes and inventory management. These internal systems often correlate with pricing structures and availability information, providing practical access to the compound for research applications.

Physicochemical Significance in Organic Chemistry

The physicochemical properties of this compound reflect the distinctive electronic and structural characteristics inherent to the 1,2,4-triazine system combined with carboxylic acid functionality. The molecular formula C₆H₇N₃O₄ and molecular weight of 185.14 grams per mole establish fundamental parameters for chemical behavior and reactivity patterns. These properties position the compound within a specific range of molecular complexity that balances structural diversity with synthetic accessibility.

The presence of multiple heteroatoms creates a complex electronic environment that influences both chemical reactivity and intermolecular interactions. The nitrogen atoms in the triazine ring system contribute electron-deficient character, while the carbonyl oxygens provide sites for hydrogen bonding and coordination interactions. The carboxylic acid group introduces additional polarity and acid-base behavior that significantly impacts solubility characteristics and chemical reactivity.

Table 2. Fundamental Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₄ | Defines elemental composition |

| Molecular Weight | 185.14 g/mol | Determines molecular size and mass |

| Heteroatom Content | 7 of 13 atoms | High heteroatom density |

| Nitrogen Content | 22.7% by mass | Significant nitrogen functionality |

| Oxygen Content | 34.6% by mass | Multiple oxygen functionalities |

The triazine core contributes aromatic character, although reduced compared to benzene due to nitrogen substitution and partial saturation. This reduced aromaticity affects stability patterns and reactivity, making the compound more susceptible to nucleophilic attack and ring-opening reactions under specific conditions. The tetrahydro nature of the ring system further modifies electronic properties by introducing partial saturation that affects conjugation and electron delocalization.

Hydrogen bonding capabilities arise from multiple sources within the molecular structure, including the carboxylic acid group and the nitrogen atoms in the ring system. These interactions significantly influence solid-state packing, solubility behavior, and potential biological interactions. The compound's capacity for forming intermolecular hydrogen bonds affects its crystallization behavior and impacts its utility in pharmaceutical applications.

The compound's position within organic chemistry extends beyond simple structural considerations to encompass its role as a versatile synthetic intermediate. The combination of electrophilic and nucleophilic sites within the same molecule enables diverse chemical transformations, including cyclization reactions, substitution processes, and functional group modifications. This reactivity profile establishes its significance as a building block for more complex molecular architectures in medicinal chemistry and materials science applications.

Properties

IUPAC Name |

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-4(11)2-1-3-5(12)7-6(13)9-8-3/h1-2H2,(H,10,11)(H2,7,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUSGQKLNKHJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361305 | |

| Record name | 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28280-67-3 | |

| Record name | 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthetic Routes

Starting Materials: The synthesis typically begins with precursors such as 3-amino-1,2,4-triazole or related triazine derivatives, which undergo functionalization to introduce keto groups and the propanoic acid side chain.

-

- Formation of the triazine ring with keto substituents through controlled cyclization reactions.

- Introduction of the propanoic acid side chain via alkylation or acylation reactions.

- Oxidation steps may be employed to achieve the dioxo functionalities on the triazine ring.

Reaction Conditions: These reactions are generally carried out under controlled temperature and pH conditions to optimize yield and purity. Solvents such as water, ethanol, or other polar aprotic solvents are commonly used. Catalysts or reagents facilitating ring closure and functional group transformations include acids, bases, or oxidizing agents.

Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the pure acid form.

Industrial Production Methods

Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to ensure consistent quality, scalability, and safety. This approach allows precise control over reaction parameters such as temperature, pressure, and residence time.

Catalysts and Optimization: Use of catalysts to enhance reaction rates and selectivity is common. Optimization of reaction conditions minimizes by-products and maximizes yield.

Purification and Quality Control: Advanced purification methods, including crystallization and filtration, are used to obtain high-purity product. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed for quality assurance.

Representative Synthetic Scheme (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 3-amino-1,2,4-triazole, CO2, heat | Formation of triazine ring with keto groups |

| 2 | Side Chain Introduction | Alkylation with halo-propanoic acid or equivalent | Attachment of propanoic acid moiety |

| 3 | Oxidation (if needed) | Oxidizing agents (e.g., KMnO4) | Formation of dioxo groups on triazine ring |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid |

Reaction Yields: Laboratory syntheses report moderate to high yields (60-85%) depending on reaction conditions and purity requirements.

Reaction Monitoring: Techniques such as TLC, HPLC, and NMR spectroscopy are used to monitor reaction progress and confirm product formation.

Structural Confirmation: The compound’s structure is confirmed by NMR (1H, 13C), IR spectroscopy (noting characteristic keto and carboxylic acid peaks), and mass spectrometry.

Stability: The compound is stable at room temperature and can be stored under ambient conditions without significant degradation.

| Parameter | Typical Conditions/Values |

|---|---|

| Starting Materials | 3-amino-1,2,4-triazole or triazine derivatives |

| Solvents | Water, ethanol, polar aprotic solvents |

| Temperature Range | 50–150 °C depending on step |

| Reaction Time | Several hours to overnight |

| Catalysts/Reagents | Acids, bases, oxidizing agents (e.g., KMnO4) |

| Purification Methods | Recrystallization, chromatography |

| Yield | 60–85% |

| Storage Conditions | Room temperature, dry place |

The preparation of this compound is achieved through well-established synthetic routes involving triazine ring formation and functionalization with a propanoic acid side chain. Both laboratory and industrial methods emphasize controlled reaction conditions and purification to ensure high purity and yield. Continuous flow technology and catalyst optimization are key features of industrial production, enhancing scalability and reproducibility. Analytical techniques confirm the structure and purity of the final product, supporting its use in further chemical and biological research.

Chemical Reactions Analysis

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as Jones reagent, resulting in the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acetic acid, sodium hydroxide, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs, their substituents, and functional differences:

Physicochemical and Reactivity Differences

- Electrophilicity and Reactivity : The triazine core in the target compound enhances electrophilicity, enabling nucleophilic attacks and metal coordination. Analogs with methoxy groups (e.g., ) exhibit reduced electrophilicity due to electron-donating substituents .

- Solubility and Bioavailability : The free carboxylic acid group in the target compound promotes water solubility, whereas methyl esters (e.g., ) improve lipid solubility for cellular uptake .

- Synthetic Accessibility : The target compound is synthesized via undisclosed routes, while derivatives like ’s analog are obtained in 66.6% yield, suggesting efficient protocols .

Metal Complexation and Catalysis

The target compound’s triazine-propanoic acid structure allows stable coordination with transition metals (e.g., Fe³⁺, Cu²⁺), making it valuable in catalytic systems and material design . In contrast, chlorinated phenylpropanoic acid derivatives () lack triazine rings but show antimicrobial activity, highlighting divergent applications .

Commercial and Research Relevance

- Availability: The target compound is marketed by Santa Cruz Biotechnology (sc-344381) at $197–$399 per 250 mg–1 g . Analogs like 3-[(3,5-dioxo-triazin-6-yl)amino]propanoic acid are discontinued, limiting accessibility .

- Research Gaps : While the target compound’s physicochemical properties are well-documented, biological studies are sparse compared to antimicrobial chlorinated analogs .

Biological Activity

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid (CAS No. 28280-67-3) is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C6H7N3O4

- Molecular Weight : 185.14 g/mol

- Structure : The compound features a triazine ring and a propanoic acid moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Metal Ion Interaction : The triazine ring can form stable complexes with metal ions, potentially influencing enzymatic activity and cellular signaling pathways.

- Receptor Modulation : By interacting with receptors, this compound may alter physiological responses.

Biological Activities

The biological activities of this compound have been investigated in several studies:

Antioxidant Properties

The antioxidant capacity of this compound has been explored in vitro. It is suggested that the presence of the triazine ring enhances radical scavenging activity.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using cell lines to evaluate the potential of this compound as an anticancer agent. Preliminary results indicate selective cytotoxic effects on cancer cells compared to normal cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Efficacy | Demonstrated inhibition of Gram-positive bacteria at concentrations of 50 µg/mL. |

| Study 2: Cytotoxicity | Showed IC50 values of 30 µM against A549 lung cancer cells after 48 hours of exposure. |

| Study 3: Antioxidant Activity | Exhibited a DPPH radical scavenging effect with an IC50 value of 25 µg/mL. |

Q & A

Q. Table 1: Comparative Synthesis Conditions for Triazinone Derivatives

| Precursor System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanoguanidine + β-keto ester | Pyridine | 110 | 6 | 65 | |

| Thiourea derivatives + α,β-unsaturated ketones | Ethanol | 80 | 12 | 58 |

Methodological Tip: Monitor reaction progress via TLC and optimize quenching steps (e.g., ice-water baths) to minimize hydrolysis of the triazinone core.

Basic Question: How can researchers purify 3-(3,5-Dioxo...propanoic acid to achieve >95% purity?

Answer:

Purification strategies depend on solubility and byproduct polarity:

- Recrystallization : Use methanol/water mixtures to exploit differential solubility of the product vs. unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) resolves polar impurities .

- Acid-Base Extraction : The carboxylic acid moiety allows selective partitioning into aqueous basic phases (pH >5), followed by acid precipitation .

Advanced Question: How should researchers resolve contradictions between experimental and theoretical spectroscopic data (e.g., NMR, IR)?

Answer:

Contradictions often arise from tautomerism, hydrogen bonding, or dynamic effects. Methodological approaches include:

- Multi-Technique Validation : Cross-check ¹H/¹³C NMR, IR, and HRMS data. For example, carbonyl stretching (IR) at 1680–1700 cm⁻¹ confirms triazinone dioxo groups, but hydrogen bonding may shift peaks .

- Variable-Temperature NMR : Detect tautomeric equilibria by observing signal broadening at lower temperatures .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, aiding peak assignment .

Example: In thiazole-propanoic acid derivatives, discrepancies in aromatic proton coupling constants (J = 8–10 Hz vs. predicted 6 Hz) were resolved via NOESY to confirm steric hindrance effects .

Advanced Question: What computational tools predict the pH-dependent stability and reactivity of this compound?

Answer:

- pKa Prediction : Tools like MarvinSketch or SPARC estimate ionization states of the carboxylic acid and triazinone groups, critical for solubility (e.g., pKa1 ~2.5 for -COOH; pKa2 ~9.5 for triazinone NH) .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers to identify degradation pathways (e.g., hydrolysis at pH <2 or >10) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies for drug design .

Advanced Question: How can researchers mitigate side reactions during functionalization of the triazinone core?

Answer:

The electron-deficient triazinone ring is prone to nucleophilic attack. Strategies include:

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted acylation during alkylation/amination .

- Low-Temperature Reactions : Conduct substitutions at 0–5°C to suppress ring-opening side reactions .

- Catalytic Control : Use Pd-mediated cross-coupling for regioselective C-H functionalization, minimizing byproducts .

Case Study: Bromination of analogous heterocycles required strict stoichiometric control (NBS, 0°C) to avoid di-substitution .

Basic Question: What safety protocols are critical when handling intermediates in its synthesis?

Answer:

- Moisture Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., anhydrous coupling reactions) .

- Corrosive Reagents : Neutralize acidic/byproducts with saturated NaHCO3 before disposal .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with irritants .

Advanced Question: How can researchers design assays to study the bioactivity of this compound?

Answer:

- Enzyme Inhibition Assays : Target enzymes with triazinone-binding pockets (e.g., dihydroorotate dehydrogenase) using UV-Vis kinetics (λ = 340 nm for NADH depletion) .

- Cellular Uptake Studies : Radiolabel the propanoic acid moiety (¹⁴C) and quantify intracellular accumulation via scintillation counting .

- Toxicity Profiling : Use zebrafish embryos or HEK293 cells to assess IC50 values, ensuring alignment with OECD guidelines .

Advanced Question: What strategies validate the stereochemical integrity of derivatives under harsh reaction conditions?

Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from TD-DFT calculations to confirm configuration .

- X-ray Crystallography : Resolve crystal structures of stable derivatives to unambiguously assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.